4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound features a benzenesulfonamide core with chloro substituents, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 3-chlorophenylethylamine.
Reaction: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction is usually conducted in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the sulfonamide group.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial properties, similar to other sulfonamides.
Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of more complex organic molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which 4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide exerts its effects involves:
Enzyme Inhibition: It can inhibit enzymes by mimicking the structure of natural substrates or by binding to the active site.
Molecular Targets: Common targets include bacterial enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication.
Pathways Involved: The inhibition of folic acid synthesis pathways leads to the bacteriostatic effect, preventing bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonamide: Lacks the ethyl and 3-chlorophenyl groups, making it less complex.
N-ethylbenzenesulfonamide: Similar structure but without the chloro substituents, affecting its reactivity and biological activity.
Uniqueness
4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide is unique due to the presence of both chloro substituents and the ethyl linkage, which can enhance its binding affinity to biological targets and influence its chemical reactivity.
This compound’s distinct structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.
Properties
Molecular Formula |
C14H13Cl2NO2S |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-12-4-6-14(7-5-12)20(18,19)17-9-8-11-2-1-3-13(16)10-11/h1-7,10,17H,8-9H2 |
InChI Key |
DLFRAUZWAATFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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